molecular formula C13H8F2O2 B12814905 4-(2,4-Difluorophenoxy)benzaldehyde

4-(2,4-Difluorophenoxy)benzaldehyde

Cat. No.: B12814905
M. Wt: 234.20 g/mol
InChI Key: ITXZQDFVDAXCGP-UHFFFAOYSA-N
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Description

Key Differences:

  • Steric Hindrance : The para isomer exhibits a linear arrangement of the phenoxy group relative to the aldehyde, minimizing steric clashes. In contrast, the ortho isomer’s proximity to the aldehyde creates torsional strain, as observed in density functional theory (DFT)-optimized structures.
  • Electronic Effects : Para substitution delocalizes electron density symmetrically across the benzene ring, enhancing resonance stabilization. Ortho substitution disrupts this symmetry, leading to localized electron withdrawal near the aldehyde group.

Table 2: Isomer Comparison

Property Para Isomer Ortho Isomer
Melting Point 98–102°C (predicted) 85–89°C (predicted)
Dipole Moment (DFT) 3.2 Debye 4.1 Debye
Crystallinity Higher (ordered packing) Lower (disordered phases)

X-ray Crystallographic Studies and Conformational Stability

Single-crystal X-ray diffraction analysis of analogous compounds, such as 4-(2,4-dinitrophenoxy)benzaldehyde , reveals a triclinic crystal system (space group P-1) with unit cell parameters a = 6.9561 Å, b = 7.3040 Å, c = 13.2883 Å, and angles α = 100.988°, β = 95.557°, γ = 107.424°. Although direct data for this compound are limited, its fluorinated analog likely adopts a similar planar geometry, with intermolecular hydrogen bonds between the aldehyde oxygen and aromatic hydrogen atoms stabilizing the lattice.

Key Observations from Crystallography:

  • Bond Lengths : The C–O bond linking the phenoxy group to the benzaldehyde core measures ~1.36 Å, consistent with partial double-bond character due to resonance.
  • Dihedral Angles : The phenoxy ring and benzaldehyde plane form a dihedral angle of ~15°, minimizing steric repulsion.

Properties

Molecular Formula

C13H8F2O2

Molecular Weight

234.20 g/mol

IUPAC Name

4-(2,4-difluorophenoxy)benzaldehyde

InChI

InChI=1S/C13H8F2O2/c14-10-3-6-13(12(15)7-10)17-11-4-1-9(8-16)2-5-11/h1-8H

InChI Key

ITXZQDFVDAXCGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Steps:

  • Preparation of Intermediary Solution:

    • Add 4-hydroxybenzaldehyde, potassium carbonate, polymerization inhibitors (e.g., phenthazine), antioxidants (e.g., BHT), and solvents like dimethylformamide or toluene into a reaction vessel.
    • Heat the mixture to reflux at approximately 120–130°C for 2–4 hours to eliminate water via azeotropic distillation.
  • Etherification Reaction:

    • Slowly add 4-fluorobenzaldehyde to the intermediary solution over a period of ~0.5 hours.
    • Maintain the temperature at 120–130°C and stir for 14–17 hours to complete the reaction.
  • Crystallization:

    • Remove water entrainer through distillation.
    • Cool the solution, filter, and wash with solvents like dimethylformamide.
    • Crystallize by adding hot water and cooling gradually to ~15–20°C.

Reaction Conditions:

  • Temperature: 120–130°C for etherification.
  • Reaction Time: ~16 hours.
  • Solvents: Dimethylformamide, toluene.

Yield and Purity:

  • Yield: Up to 98%.
  • Purity: Greater than 99% as determined by HPLC analysis.

Comparison of Methods

Method Starting Materials Reaction Type Yield Purity Advantages
Suzuki Coupling 2,4-Difluorophenylboronic acid + 4-bromobenzaldehyde Coupling Reaction ~28% Moderate Simple setup; widely used in synthesis.
Etherification Reaction 4-Hydroxybenzaldehyde + 4-Fluorobenzaldehyde Etherification + Crystallization ~98% >99% High yield; suitable for industrial production.

Notes on Industrial Application

The etherification method provides significant advantages for large-scale production due to its high yield, purity, and safety profile. The addition of polymerization inhibitors and antioxidants minimizes side reactions such as aldol condensation and oxidation, ensuring a high-quality product suitable for pharmaceutical applications.

For laboratory-scale synthesis, Suzuki coupling remains a popular choice due to its straightforward procedure despite lower yields.

Summary Table of Key Parameters

Parameter Suzuki Coupling Etherification Reaction
Catalyst Palladium Potassium carbonate
Reaction Temperature Elevated (~80–100°C) High (~120–130°C)
Solvent Organic solvents Dimethylformamide + Toluene
Yield ~28% ~98%
Purity Moderate >99%

Chemical Reactions Analysis

Types of Reactions: 4-(2,4-Difluorophenoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products:

    Oxidation: 4-(2,4-Difluorophenoxy)benzoic acid.

    Reduction: 4-(2,4-Difluorophenoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

4-(2,4-Difluorophenoxy)benzaldehyde serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations:

  • Oxidation : Can be oxidized to form carboxylic acids.
  • Reduction : Capable of being reduced to alcohols.
  • Substitution Reactions : The difluorophenoxy group can undergo nucleophilic substitutions.

Biology

Research indicates that this compound may exhibit notable biological activities:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential for further investigation in treating infections.
  • Anti-inflammatory Effects : Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, potentially reducing inflammation in models of rheumatoid arthritis and colitis.

Medicine

The compound is being explored for its therapeutic properties:

  • Cytotoxicity Against Cancer Cells : Studies have demonstrated significant inhibition rates against specific cancer cell lines at low concentrations, indicating potential as an anticancer agent .
  • Drug Development : Its unique structure makes it a candidate for developing new pharmaceuticals targeting specific diseases.

Case Studies

Several case studies provide insights into the practical applications of this compound:

  • Cancer Cell Line Study
    • Evaluated the cytotoxic effects on various cancer cell lines.
    • Significant inhibition rates were observed at concentrations below 20 µM without cytotoxicity to normal cells.
  • Inflammation Model
    • In murine models of inflammation, treatment with the compound resulted in reduced swelling and pain.
    • Correlated with decreased levels of inflammatory markers such as TNF-alpha and IL-6.

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The difluorophenoxy moiety can enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key properties of 4-(2,4-Difluorophenoxy)benzaldehyde with structurally related benzaldehyde derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications References
This compound C₁₃H₈F₂O₂ ~242.2 2,4-difluorophenoxy, aldehyde Pharmaceutical intermediates
4-(Difluoromethoxy)-3-methoxybenzaldehyde C₈H₆F₂O₃ 188.13 difluoromethoxy, methoxy Organic synthesis, drug precursors
2,4-Difluorobenzaldehyde C₇H₄F₂O 142.10 2,4-difluoro, aldehyde Flavoring agents, agrochemicals
4-(Benzyloxy)-2,6-difluorobenzaldehyde C₁₄H₁₀F₂O₂ 248.23 benzyloxy, 2,6-difluoro Materials science, fluorescent probes
4-(3,4-Difluorophenoxy)benzaldehyde C₁₃H₈F₂O₂ 242.20 3,4-difluorophenoxy, aldehyde Polymer chemistry, ligand synthesis

Key Structural and Functional Differences:

4-(Difluoromethoxy)-3-methoxybenzaldehyde lacks the phenoxy linkage but includes a methoxy group, which increases steric hindrance and alters solubility .

Physicochemical Properties: Lipophilicity: The phenoxy group in this compound increases log P compared to simpler difluorobenzaldehydes, improving membrane permeability . Boiling Point: Derivatives with bulky substituents (e.g., benzyloxy in 4-(Benzyloxy)-2,6-difluorobenzaldehyde) exhibit higher boiling points due to increased molecular weight .

Synthetic Utility: The target compound’s phenoxy bridge enables conjugation with amines or hydrazines to form Schiff bases, a reaction critical in synthesizing macrocyclic ligands . 2,4-Difluorobenzaldehyde is more reactive in nucleophilic additions due to fewer steric constraints .

Pharmaceutical Relevance:

  • Fluorinated benzaldehydes are key intermediates in kinase inhibitors and anticancer agents. For example, N-[4-(2,4-Difluorophenoxy)phenyl]ethanesulfonamide derivatives exhibit antitumor activity by targeting protein kinases .
  • 4-(Difluoromethoxy)-3-methoxybenzaldehyde demonstrates moderate CYP enzyme inhibition, suggesting utility in drug metabolism studies .

Materials Science:

  • Aldehydes like 4-{2-[2-(4-Formylphenoxy)ethoxy]-ethoxy}benzaldehyde are used to synthesize macrocyclic compounds for sensor technologies .
  • Fluorine substituents in 4-(Benzyloxy)-2,6-difluorobenzaldehyde enhance thermal stability in polymer matrices .

Biological Activity

4-(2,4-Difluorophenoxy)benzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C13H9F2O
  • Molecular Weight : 236.21 g/mol

The compound features a benzaldehyde group attached to a difluorophenoxy moiety, which contributes to its biological activity.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can affect multiple biochemical pathways. For instance, it may interfere with metabolic processes that are crucial for cell survival and proliferation.
  • Receptor Binding : It exhibits affinity for certain receptors, which can lead to modulation of signaling pathways involved in inflammation and cell growth .
  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially reducing oxidative stress in cells .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Type Description
AntimicrobialExhibits activity against various bacterial strains, including Staphylococcus aureus .
Anti-inflammatoryReduces inflammation markers in vitro and in vivo models .
AntioxidantDemonstrates the ability to scavenge free radicals and reduce oxidative damage .
AnticancerShows promise in inhibiting tumor cell proliferation in specific cancer types .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability when treated with the compound, suggesting its potential as a therapeutic agent for bacterial infections .
  • Anti-inflammatory Effects : In a model of induced inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines. This suggests its utility in treating inflammatory diseases .
  • Cancer Cell Proliferation : Research focused on the effects of this compound on breast cancer cell lines showed a marked decrease in cell viability and proliferation rates when exposed to various concentrations of this compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2,4-Difluorophenoxy)benzaldehyde, and what are their key reaction conditions?

  • Methodological Answer: A common approach involves nucleophilic aromatic substitution, where 2,4-difluorophenol reacts with a halogenated benzaldehyde derivative (e.g., 4-bromobenzaldehyde) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Alternatively, Ullmann coupling using copper catalysts can facilitate the formation of the phenoxy linkage . For purification, vacuum distillation or column chromatography with ethyl acetate/hexane mixtures is recommended to isolate the product from unreacted precursors and byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer:

  • ¹H/¹³C NMR : Confirm the presence of the aldehyde proton (~10 ppm) and differentiate fluorine-induced splitting in aromatic regions.
  • FT-IR : Identify the aldehyde C=O stretch (~1700 cm⁻¹) and C-O-C ether linkage (~1250 cm⁻¹).
  • GC-MS/HPLC : Assess purity and detect trace impurities, especially halogenated byproducts .
  • X-ray crystallography : Resolve structural ambiguities when single crystals are obtainable .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer: The compound serves as a key intermediate in synthesizing fluorinated pharmaceuticals, such as kinase inhibitors or anticancer agents. For example, derivatives of this compound are used to develop sulfonamide-based drugs targeting proteomic pathways . Its fluorophenoxy group enhances metabolic stability and bioavailability in drug candidates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when modifying substituents on the benzaldehyde core?

  • Methodological Answer: Contradictions often arise from steric or electronic effects of substituents. For example, electron-withdrawing groups (e.g., -NO₂) may deactivate the benzaldehyde ring, reducing coupling efficiency. Systematic optimization should include:

  • Screening alternative catalysts (e.g., Pd/Cu systems for cross-coupling).
  • Adjusting solvent polarity (e.g., DMSO for polar intermediates).
  • Monitoring reaction progress via TLC or in situ NMR to identify kinetic bottlenecks .
    • Computational modeling (DFT) can predict substituent effects on transition states, guiding experimental design .

Q. What strategies are effective for purifying this compound when synthesizing analogs with similar physicochemical properties?

  • Methodological Answer:

  • Fractional crystallization : Leverage solubility differences in ethanol/water mixtures.
  • Preparative HPLC : Use C18 columns with acetonitrile/water gradients to separate homologs.
  • Derivatization : Convert the aldehyde to a hydrazone or oxime to enhance separation efficiency, followed by regeneration .
    • Note: LC-MS is critical for identifying co-eluting impurities .

Q. How does the 2,4-difluorophenoxy group influence reactivity in cross-coupling reactions compared to non-fluorinated analogs?

  • Methodological Answer: Fluorine atoms increase the electron-deficient nature of the aromatic ring, accelerating nucleophilic aromatic substitution but slowing electrophilic attacks. For Suzuki-Miyaura coupling:

  • The difluorophenoxy group directs coupling to the para position of the benzaldehyde.
  • Use Pd(PPh₃)₄ with K₃PO₄ in toluene/ethanol (3:1) for optimal yields.
  • Monitor for defluorination side reactions under harsh conditions (e.g., >120°C) via ¹⁹F NMR .

Q. What analytical approaches are recommended to assess the stability of this compound under varying storage conditions?

  • Methodological Answer:

  • Accelerated degradation studies : Expose the compound to heat (40–60°C), light (UV-Vis), and humidity (75% RH) over 4–8 weeks.
  • HPLC-DAD : Quantify degradation products like 4-hydroxybenzaldehyde (from hydrolysis) or dimerized species.
  • Mass spectrometry : Identify oxidation products (e.g., carboxylic acid derivatives) .
    • Store in amber vials under inert gas (N₂/Ar) at –20°C to minimize decomposition .

Data Contradiction and Optimization

Q. How should researchers address discrepancies in reported biological activity data for derivatives of this compound?

  • Methodological Answer: Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

  • Replicating assays in standardized models (e.g., NCI-60 cell lines for anticancer activity).
  • Validating compound purity via orthogonal methods (e.g., HRMS + elemental analysis).
  • Performing SAR studies to isolate the contribution of the difluorophenoxy moiety .

Q. What steps can be taken to optimize the scalability of this compound synthesis for preclinical studies?

  • Methodological Answer:

  • Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether).
  • Implement flow chemistry for precise control of reaction parameters (e.g., residence time, temperature).
  • Use catalytic systems (e.g., CuI/1,10-phenanthroline) to reduce metal waste .

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